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Compound of Interest

Compound Name: (1H-Pyrrol-2-yl)methanol

Cat. No.: B118069 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between a parent molecule and its derivatives is crucial for optimizing therapeutic

candidates. This guide provides a detailed comparative analysis of (1H-Pyrrol-2-yl)methanol
and its N-methyl derivative, (1-Methyl-1H-pyrrol-2-yl)methanol, focusing on their

physicochemical properties, synthesis, and potential biological implications. The inclusion of

the N-methyl group can significantly alter properties such as polarity, hydrogen bonding

capacity, and metabolic stability, thereby influencing the compound's overall biological profile.

Physicochemical Properties: A Quantitative
Comparison
The introduction of a methyl group on the pyrrole nitrogen atom leads to notable differences in

the physical properties of the two compounds. The N-H proton in (1H-Pyrrol-2-yl)methanol
allows for hydrogen bond donation, contributing to its higher melting point and different

solubility characteristics compared to its N-methylated counterpart.
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Property (1H-Pyrrol-2-yl)methanol
(1-Methyl-1H-pyrrol-2-
yl)methanol

Molecular Formula C₅H₇NO C₆H₉NO

Molecular Weight 97.12 g/mol 111.14 g/mol [1]

CAS Number 27472-36-2[2] 52160-51-7[1]

Melting Point 117.5-118 °C[2] 28 °C[1]

Boiling Point 81-83 °C (at 2 Torr)[2] 219.5 °C (at 760 mmHg)[1]

Predicted pKa 14.02 ± 0.10[2] 14.91 ± 0.10[1][3]

LogP -0.1 (XLogP3)[4] 0.51740[1]

Synthesis and Reactivity
Both compounds can be synthesized from their corresponding pyrrole-2-carboxaldehydes. The

N-methylation of the pyrrole ring is a key differentiating step in their synthesis.

Experimental Protocols
Synthesis of (1H-Pyrrol-2-yl)methanol via Reduction of Pyrrole-2-carboxaldehyde

This protocol is adapted from a general procedure for the hydrogenation of unsaturated

aldehydes.[5]

Materials:

Pyrrole-2-carboxaldehyde

Isopropyl alcohol (IPA)

Raney Nickel (catalyst)

Hydrogen gas (H₂)

Stainless steel autoclave with a Teflon liner and magnetic stir bar
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Centrifuge

Gas chromatograph (GC) for analysis

Procedure:

To a 100 mL Teflon liner, add pyrrole-2-carboxaldehyde (1.0 g, 10.3 mmol) and 30 mL of

isopropyl alcohol.

Carefully add a catalytic amount of washed and dried Raney Nickel to the solution.

Place a magnetic stir bar in the liner and seal it within the stainless steel autoclave.

Purge the autoclave with hydrogen gas three times to remove any residual air.

Pressurize the autoclave with hydrogen gas to 30 bar.

Heat the autoclave to 110 °C while stirring at 700 rpm.

Maintain these conditions for 3 hours.

After the reaction is complete, cool the autoclave to room temperature and carefully vent the

hydrogen gas.

Centrifuge the reaction mixture at 11,000 rpm for 10 minutes to separate the catalyst.

Decant the supernatant containing the product. The solvent can be removed under reduced

pressure to yield (1H-Pyrrol-2-yl)methanol.

Analyze the product for purity using gas chromatography.

Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanol

This can be achieved through two primary routes: N-methylation of (1H-pyrrol-2-yl)methanol
or reduction of 1-methylpyrrole-2-carboxaldehyde. The latter is presented here.

Part 1: Synthesis of 1-Methylpyrrole-2-carboxaldehyde

A common method for this synthesis is the Vilsmeier-Haack reaction on N-methylpyrrole.
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Part 2: Reduction of 1-Methylpyrrole-2-carboxaldehyde

Materials:

1-Methylpyrrole-2-carboxaldehyde

Methanol

Sodium borohydride (NaBH₄)

Stir plate and magnetic stir bar

Round bottom flask

Ice bath

Dichloromethane

Saturated aqueous sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Procedure:

Dissolve 1-methylpyrrole-2-carboxaldehyde (1.0 g, 9.16 mmol) in 20 mL of methanol in a

round bottom flask equipped with a magnetic stir bar.

Cool the solution in an ice bath.

Slowly add sodium borohydride (0.35 g, 9.16 mmol) portion-wise to the stirred solution.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 1 hour.

Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate

solution.
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Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with dichloromethane (3 x 20 mL).

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to yield (1-Methyl-1H-pyrrol-2-

yl)methanol.

Comparative Synthesis Pathways

(1H-Pyrrol-2-yl)methanol Synthesis (1-Methyl-1H-pyrrol-2-yl)methanol Synthesis
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Caption: Comparative synthesis pathways for the two pyrrole methanols.

Biological Activity: A Comparative Outlook
While direct comparative studies on the biological activities of (1H-Pyrrol-2-yl)methanol and

its N-methyl derivative are not readily available in the surveyed literature, the structural
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differences suggest potential variations in their pharmacological profiles. Pyrrole derivatives, in

general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-

inflammatory, and anticancer properties.

The presence of the N-H proton in (1H-Pyrrol-2-yl)methanol allows it to act as a hydrogen

bond donor, which can be a critical interaction in binding to biological targets such as enzymes

and receptors. The methylation of the nitrogen in the N-methyl derivative removes this

hydrogen bond donating capability, which could lead to a decrease or change in binding affinity

for certain targets.

Conversely, the N-methyl group increases the lipophilicity of the molecule, as indicated by the

higher LogP value. This could enhance its ability to cross cell membranes, potentially leading to

increased intracellular concentrations and affecting its overall potency and pharmacokinetic

properties. Furthermore, the absence of the acidic N-H proton in the N-methyl derivative may

alter its metabolic profile, potentially making it more resistant to certain metabolic pathways.

Experimental Workflow for Comparative Stability
Analysis
A crucial aspect of drug development is understanding the stability of a compound under

various conditions. The following workflow outlines a general approach to comparing the

stability of (1H-Pyrrol-2-yl)methanol and its N-methyl derivative.
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Comparative Stability Assay Workflow
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Caption: A generalized workflow for comparing the chemical stability of the two compounds.
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In conclusion, the N-methylation of (1H-Pyrrol-2-yl)methanol results in a derivative with

distinct physicochemical properties that are likely to translate into a different biological and

pharmacokinetic profile. Further experimental investigation is warranted to fully elucidate the

comparative biological activities of these two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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